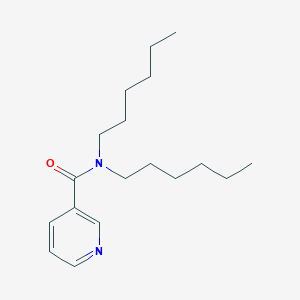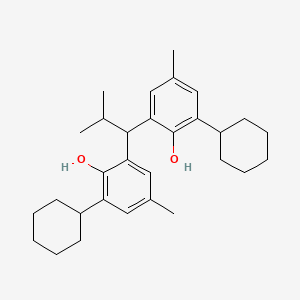
2,2'-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) is a chemical compound known for its unique structure and properties It consists of two cyclohexyl-4-methylphenol groups connected by a 2-methylpropane-1,1-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) typically involves the reaction of 6-cyclohexyl-4-methylphenol with 2-methylpropane-1,1-diyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Esters or ethers of the phenolic groups.
科学的研究の応用
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of polymers and as a stabilizer in various materials.
作用機序
The mechanism of action of 2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) primarily involves its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
- 2,2’-(2-Methylpropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione)
- 2,2’-(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)diacetamide
- Cyclohexane, 1,1’-(2-methyl-1,3-propanediyl)bis-
Uniqueness
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) is unique due to its specific structure, which imparts distinct physical and chemical properties
特性
CAS番号 |
167409-49-6 |
|---|---|
分子式 |
C30H42O2 |
分子量 |
434.7 g/mol |
IUPAC名 |
2-cyclohexyl-6-[1-(3-cyclohexyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol |
InChI |
InChI=1S/C30H42O2/c1-19(2)28(26-17-20(3)15-24(29(26)31)22-11-7-5-8-12-22)27-18-21(4)16-25(30(27)32)23-13-9-6-10-14-23/h15-19,22-23,28,31-32H,5-14H2,1-4H3 |
InChIキー |
WQDNBZIODRIJOB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C3CCCCC3)C)C(C)C)O)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


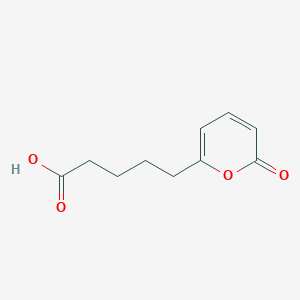
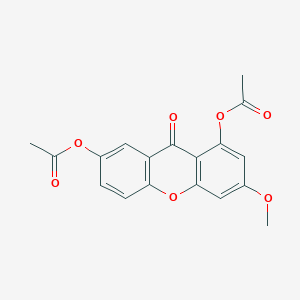

![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
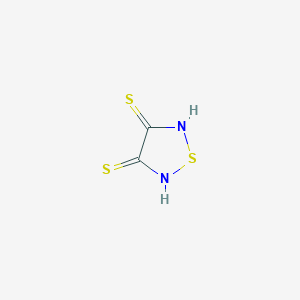
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)

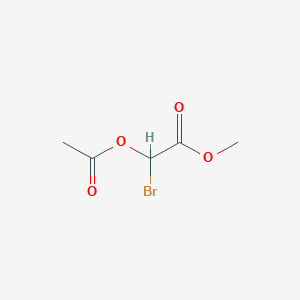

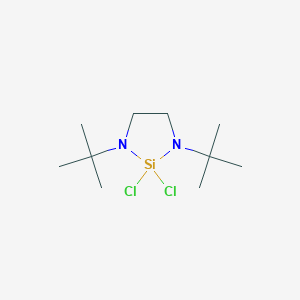

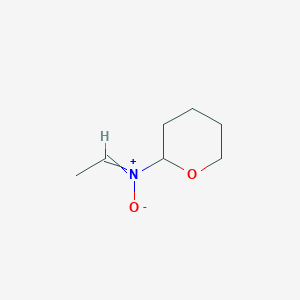
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
